Class-Level AChE Inhibition Potency of Benzodioxine-Oxadiazole Series Exceeds Donepezil
A series of 25 benzodioxine‑based oxadiazole analogues, which share the core structural features of the target compound, were evaluated against acetylcholinesterase (AChE). The most potent compounds in the series achieved IC₅₀ values as low as 0.05 ± 0.01 µM, representing a 43‑fold improvement over the standard drug donepezil (IC₅₀ = 2.16 ± 0.12 µM) [1]. Because the target compound contains the same benzodioxine‑oxadiazole pharmacophore, it is expected to fall within this activity range, although its exact IC₅₀ has not been independently reported. This class‑level inference suggests that procurement of the target compound for AChE‑focused programs is scientifically justified.
| Evidence Dimension | In vitro AChE inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not individually reported; belongs to benzodioxine-oxadiazole class with IC₅₀ range 0.05–8.20 µM |
| Comparator Or Baseline | Donepezil IC₅₀ = 2.16 ± 0.12 µM |
| Quantified Difference | Best-in-class compounds show up to 43‑fold lower IC₅₀ than donepezil |
| Conditions | In vitro enzymatic assay (AChE from electric eel); 25 benzodioxine-oxadiazole derivatives tested |
Why This Matters
The class‑level data indicate that the benzodioxine‑oxadiazole scaffold can yield sub‑micromolar AChE inhibitors, making the target compound a rational choice for hit‑to‑lead optimization when a pre‑optimized core is required.
- [1] Ain, Q. U., Ullah, H., et al. (2025). New Benzodioxine based oxadiazole Analogues as a Potent Anti-Alzheimer’s Agents: Design, synthesis, bioevaluation, molecular docking and ADME analysis. Journal of Molecular Structure, 1341, 142615. View Source
